molecular formula C14H19NO B13182626 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde

Cat. No.: B13182626
M. Wt: 217.31 g/mol
InChI Key: XYDHOMCFZVOMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde core substituted with two methyl groups at the 2 and 5 positions and a piperidine ring at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the benzaldehyde carbonyl carbon, followed by dehydration to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde in biological systems involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde is unique due to the combination of the benzaldehyde core, piperidine ring, and methyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Biological Activity

2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde is an organic compound characterized by its benzaldehyde moiety with a piperidine ring and two methyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Piperidine derivatives, including this compound, interact with various biological targets, influencing numerous biochemical pathways. The specific mechanisms include:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it has been noted to influence aldehyde dehydrogenases and reductases, which are crucial in the metabolism of aldehydes.
  • Cell Signaling Modulation : It modulates cell signaling pathways that affect gene expression and cellular metabolism. This modulation can lead to significant changes in cell function and viability.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit tubulin polymerization, disrupting cell division and proliferation in cancer cells.
  • Cell Line Studies : In vitro studies demonstrated significant growth inhibitory effects on human umbilical vein endothelial cells (HUVECs) and certain cancer cell lines, suggesting its potential as an anticancer agent.

Antibacterial and Anti-inflammatory Properties

The compound has also been explored for its antibacterial and anti-inflammatory properties:

  • Antibacterial Activity : It has been used in the synthesis of various antibacterial agents, indicating its potential to combat bacterial infections.
  • Anti-inflammatory Effects : Preliminary data suggest that it may exhibit anti-inflammatory activity through modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in HUVECs
Cytotoxicity against cancer cell lines
AntibacterialUsed in synthesis of antibacterial agents
Anti-inflammatoryModulates inflammatory pathways

In Vitro Studies

A study conducted on piperidine derivatives indicated that modifications to the piperidine ring significantly impacted biological activity. Specifically, the introduction of different substituents led to variations in IC50 values against specific cancer cell lines .

In Vivo Studies

Animal model studies have shown varied effects based on dosage. Lower doses of this compound exhibited beneficial effects such as reduced inflammation and bacterial growth inhibition.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2,5-dimethyl-4-piperidin-1-ylbenzaldehyde

InChI

InChI=1S/C14H19NO/c1-11-9-14(12(2)8-13(11)10-16)15-6-4-3-5-7-15/h8-10H,3-7H2,1-2H3

InChI Key

XYDHOMCFZVOMHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCCCC2)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.